![molecular formula C19H23F3N4O4S2 B2965371 (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203120-64-2](/img/structure/B2965371.png)
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23F3N4O4S2 and its molecular weight is 492.53. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacophore Models
A study on the molecular interaction of a structurally related antagonist compound with the CB1 cannabinoid receptor was conducted. Using the AM1 molecular orbital method, the research identified distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research suggests that certain conformers of these compounds have the proper spatial orientation and electrostatic character to bind to the CB1 receptor (Shim et al., 2002).
Anti-Mycobacterial Activity
Another significant study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. In this research, several compounds showed potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of these compounds in treating tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole have been explored. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).
Drug Metabolism
In a study on the metabolism of a novel antidepressant, researchers found that certain piperazine derivatives were metabolized to various metabolites through the action of different cytochrome P450 enzymes. This research aids in understanding the metabolic pathways of similar compounds (Hvenegaard et al., 2012).
Biological Activity
The synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide were studied. These compounds were screened for their activity against the butyrylcholinesterase enzyme and underwent molecular docking studies, demonstrating their biological activity (Khalid et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha and protein farnesyltransferase subunit beta .
Mode of Action
It’s known that similar compounds act as dopamine and serotonin antagonists . This suggests that this compound might interact with its targets, leading to changes in the cellular signaling pathways.
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O4S2/c1-32(28,29)26-6-4-13(5-7-26)17(27)24-8-10-25(11-9-24)18-23-15-3-2-14(12-16(15)31-18)30-19(20,21)22/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOGOHUMVOENFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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